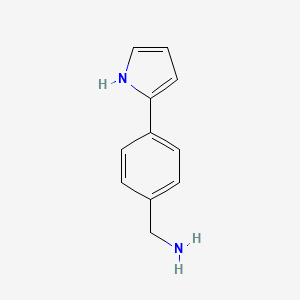![molecular formula C18H13FN2O3 B12878341 N-[4-(4-Fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 73076-35-4](/img/structure/B12878341.png)
N-[4-(4-Fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(4-Fluorobenzoyl)phenyl)-5-methylisoxazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorobenzoyl group, a phenyl group, and a methylisoxazole carboxamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-Fluorobenzoyl)phenyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps, including Friedel-Crafts acylation, demethylation, and nucleophilic reactions. The process begins with the acylation of a suitable aromatic compound using 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This is followed by demethylation using reagents such as boron tribromide. Finally, the nucleophilic reaction with an appropriate isoxazole derivative completes the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-Fluorobenzoyl)phenyl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the fluorobenzoyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-(4-Fluorobenzoyl)phenyl)-5-methylisoxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and electronic components
Mechanism of Action
The mechanism of action of N-(4-(4-Fluorobenzoyl)phenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to downstream effects that manifest as its observed biological activities. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-N-(4-(4-fluorobenzoyl)phenyl)benzamide
- 3-Fluoro-N-(4-(4-fluorobenzoyl)phenyl)benzamide
- 2-Fluoro-N-(4-(4-fluorobenzoyl)phenyl)benzamide
Uniqueness
N-(4-(4-Fluorobenzoyl)phenyl)-5-methylisoxazole-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzoyl and isoxazole moieties contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
73076-35-4 |
|---|---|
Molecular Formula |
C18H13FN2O3 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
N-[4-(4-fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C18H13FN2O3/c1-11-16(10-20-24-11)18(23)21-15-8-4-13(5-9-15)17(22)12-2-6-14(19)7-3-12/h2-10H,1H3,(H,21,23) |
InChI Key |
GVRDVSRITVRHRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


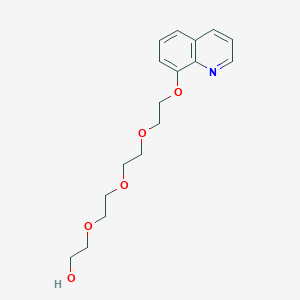
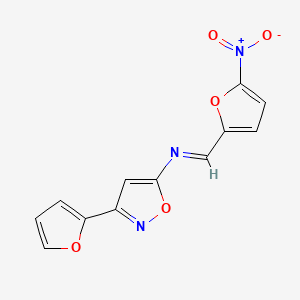


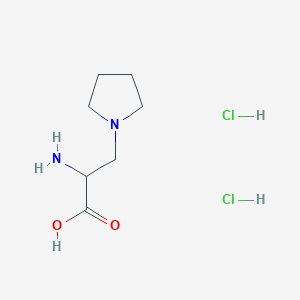
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B12878281.png)
![1-[5-(4-Chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12878289.png)
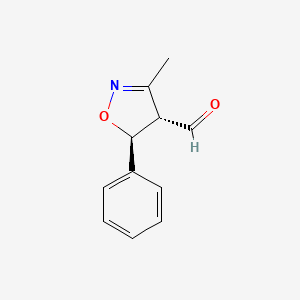
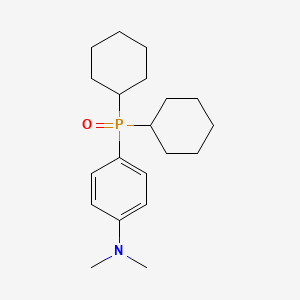

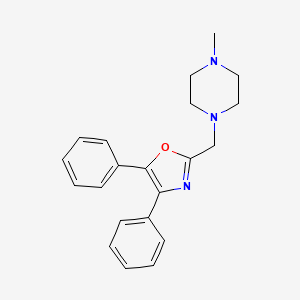
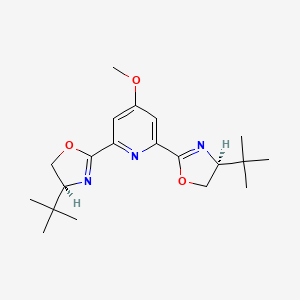
![(2R,4R)-3-Benzoyl-4-[2-(methylsulfanyl)ethyl]-2-phenyl-1,3-oxazolidin-5-one](/img/structure/B12878334.png)
